molecular formula C12H12N2O2S B2404676 2-Isopropyl-4-(4-nitrophenyl)thiazole CAS No. 399005-80-2

2-Isopropyl-4-(4-nitrophenyl)thiazole

Cat. No.: B2404676
CAS No.: 399005-80-2
M. Wt: 248.3
InChI Key: OTBJIEUPODKWMZ-UHFFFAOYSA-N
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Description

2-Isopropyl-4-(4-nitrophenyl)thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This particular compound features an isopropyl group at the second position and a nitrophenyl group at the fourth position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-(4-nitrophenyl)thiazole typically involves the reaction of 4-nitrobenzaldehyde with isopropylamine and elemental sulfur in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-(4-nitrophenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropyl-4-(4-nitrophenyl)thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Isopropyl-4-(4-nitrophenyl)thiazole can be compared with other thiazole derivatives such as:

    2-Phenylthiazole: Lacks the nitrophenyl group, resulting in different biological activities.

    4-Methylthiazole: Contains a methyl group instead of an isopropyl group, leading to variations in chemical reactivity and biological properties.

    2-(4-Hydroxyphenyl)thiazole: Features a hydroxy group, which significantly alters its chemical and biological behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Properties

IUPAC Name

4-(4-nitrophenyl)-2-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8(2)12-13-11(7-17-12)9-3-5-10(6-4-9)14(15)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBJIEUPODKWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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